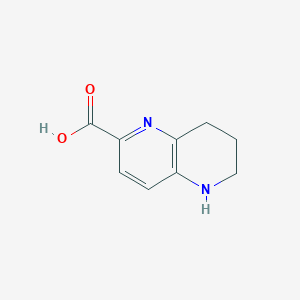

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEWEOJZOIDGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601208821 | |

| Record name | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219022-86-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219022-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601208821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Asymmetric Synthesis Approach

A landmark approach to the synthesis of tetrahydronaphthyridine scaffolds, including the 1,5-naphthyridine system, was reported in recent studies focusing on asymmetric synthesis via catalytic methods. Key features of this method include:

- Heck-type vinylation of chloropyridine derivatives using ethylene gas, which introduces the vinyl group necessary for ring closure.

- One-pot cyclization and amination steps that form the dihydronaphthyridine intermediate directly from 2-vinyl-3-acylpyridine mediated by ammonia.

- Ruthenium-catalyzed enantioselective transfer hydrogenation , which reduces the dihydronaphthyridine to the tetrahydro form with high enantiomeric excess (up to 92% ee reported).

This method notably reduces the number of synthetic steps (from nine to six in some cases), improves overall yield significantly (from approximately 4% to 25%), and eliminates the need for chromatographic purification, making it highly suitable for scale-up production (Table 1).

| Step | Reaction Type | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| 1 | Heck vinylation | 2-chloropyridine, ethylene, Pd catalyst | High | N/A | Atom-economical vinylation |

| 2 | Cyclization & amination | 2-vinyl-3-acylpyridine, NH3 | Moderate | N/A | One-pot process, unprecedented formation |

| 3 | Enantioselective transfer hydrogenation | Ru catalyst, H-donor | 87 | Up to 92% | High optical purity, scalable |

Catalytic Reduction of Naphthyridine Precursors

Another classical preparation method involves the catalytic hydrogenation of 1,5-naphthyridine derivatives:

- Catalytic reduction using palladium on charcoal in ethanol is commonly employed.

- This method produces a mixture of partially and fully hydrogenated tetrahydro derivatives, including the target 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid.

- Subsequent purification and separation steps are required to isolate the desired compound.

This approach is well-established but typically involves multiple steps and may require optimization to improve selectivity and yield.

Industrial Scale Preparation

For industrial-scale synthesis, modifications of the above routes focus on:

- Scalability and cost-effectiveness , often by minimizing chromatographic steps and employing continuous flow reactors.

- Optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

- Use of advanced purification techniques like crystallization and selective precipitation to enhance product quality.

These adaptations ensure that the compound can be produced in large quantities with consistent quality for pharmaceutical or chemical research applications.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric catalytic synthesis | Heck vinylation, one-pot cyclization, Ru-catalyzed transfer hydrogenation | High enantioselectivity, fewer steps, scalable | Requires specialized catalysts |

| Catalytic reduction of naphthyridine | Pd/C hydrogenation in ethanol | Simple reagents, established method | Mixture of products, purification needed |

| Industrial scale modifications | Continuous flow, optimized purification | Cost-effective, scalable | Requires process development |

Research Findings and Notes

- The asymmetric synthesis method represents the first enantioselective synthesis of 5,6,7,8-tetrahydro-1,5-naphthyridine compounds, offering a breakthrough in synthetic efficiency and optical purity.

- The Heck reaction with ethylene gas is an atom-economical step that reduces waste and improves sustainability.

- The elimination of chromatographic purification steps in the new synthetic route significantly enhances the feasibility of large-scale production.

- The catalytic reduction approach remains a useful alternative for laboratories lacking access to specialized catalysts but may require more extensive purification protocols.

This detailed overview consolidates the current authoritative knowledge on the preparation of this compound, highlighting innovative asymmetric synthesis methods alongside classical catalytic reduction techniques and industrial considerations.

Análisis De Reacciones Químicas

Types of Reactions

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine diones, while reduction can produce tetrahydronaphthyridines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C9H10N2O2

Molecular Weight : 178.19 g/mol

CAS Number : 1219022-86-2

IUPAC Name : 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid

The compound features a naphthyridine core with a carboxylic acid functional group, which enhances its reactivity and interaction with biological systems.

Pharmaceutical Development

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential to treat neurological disorders and other diseases. Research indicates that modifications of this compound can lead to the development of enzyme inhibitors that may be effective against specific targets in disease pathways.

Biochemical Research

In biochemical studies, this compound is investigated for its ability to inhibit enzymes and interact with receptors. These interactions are crucial for understanding complex biological pathways and developing therapeutic agents. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic processes, thereby providing insights into their mechanisms of action.

Material Science

The unique structure of this compound allows it to be incorporated into polymers and other materials. This incorporation can enhance properties such as strength and thermal stability. Research has demonstrated that materials modified with this compound exhibit improved mechanical properties compared to traditional polymers.

Agricultural Chemistry

This compound has potential applications in the formulation of agrochemicals. Its derivatives are being explored for use as herbicides and pesticides. Studies indicate that certain modifications can increase the efficacy of these compounds against specific pests while minimizing environmental impact.

Analytical Chemistry

In analytical chemistry, this compound is employed in methods for detecting and quantifying biomolecules. Its application in drug testing and environmental monitoring highlights its versatility in analytical techniques.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Derivatives show potential as enzyme inhibitors |

| Biochemical Research | Investigated for enzyme inhibition and receptor interactions | Effective against specific metabolic enzymes |

| Material Science | Incorporated into polymers to enhance mechanical properties | Improved strength and thermal stability observed |

| Agricultural Chemistry | Formulation of agrochemicals including herbicides and pesticides | Modifications increase efficacy against pests |

| Analytical Chemistry | Used in methods for detecting biomolecules | Effective in drug testing and environmental monitoring |

Case Studies

- Pharmaceutical Development : A study published in Medicinal Chemistry explored the synthesis of novel derivatives of this compound that exhibited significant inhibitory activity against certain cancer cell lines. The findings suggest potential therapeutic applications in oncology.

- Biochemical Research : Research conducted at a leading university demonstrated that specific derivatives could inhibit key enzymes involved in metabolic pathways related to diabetes management. This study provided insights into the design of more effective inhibitors.

- Material Science Applications : An investigation into the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical strength compared to standard materials used in industrial applications.

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cell membrane integrity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional diversity of tetrahydro-naphthyridine derivatives allows for nuanced comparisons. Below is a detailed analysis of analogs based on substituents, reactivity, and applications:

Table 1: Structural and Functional Comparison of Tetrahydro-Naphthyridine Derivatives

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The carboxylic acid group in the parent compound enables direct coupling reactions (e.g., amide formation), whereas derivatives like the carbonitrile (C₃) or chloro (C₄) analogs exhibit enhanced electrophilicity, favoring nucleophilic substitutions .

Ring Saturation and Conformational Flexibility :

- Compared to fully aromatic naphthyridines (e.g., 1,5-naphthyridine), the tetrahydro moiety reduces planarity, which may decrease intercalation with DNA but improve binding to flexible enzyme pockets .

Pharmaceutical Relevance :

- The parent compound is utilized in synthesizing mesalazine impurities (a colitis drug) and tocopherol analogs (antioxidants) .

- Derivatives like the ethyl ester hydrochloride (CAS: 1965308-82-0) are intermediates in antitubercular agents, as demonstrated in carbohydrazide derivatives with MIC values <1 µg/mL against Mycobacterium tuberculosis .

Synthetic Challenges :

- BOC-protected analogs (e.g., CAS: 1196146-61-8) are crucial for amine protection during multi-step syntheses but require acidic conditions for deprotection, limiting compatibility with acid-sensitive functionalities .

Table 2: Comparative Physicochemical Properties

| Property | This compound | 4-Chloro-1,7-naphthyridine analog | 1,7-Naphthyridine-3-carbonitrile hydrochloride |

|---|---|---|---|

| Molecular Weight | 178.19 | 212.63 | 222.67 |

| Density (g/cm³) | 1.290±0.06 | Not reported | Not reported |

| pKa | 1.51±0.20 | Not reported | Not reported |

| Bioactivity | Intermediate for drug impurities | Undisclosed | Antitubercular lead candidate |

| References |

Actividad Biológica

5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid (THNCA) is a heterocyclic compound belonging to the naphthyridine family. Its unique structure and functional groups confer various biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- CAS Number : 1219022-86-2

Mechanisms of Biological Activity

THNCA exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against various diseases.

- Receptor Modulation : The compound may interact with specific receptors, influencing their activity and contributing to its pharmacological effects.

- DNA Intercalation : THNCA can intercalate into DNA strands, potentially disrupting replication and transcription processes, which may have implications in cancer therapy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of THNCA. For instance:

- In vitro Studies : THNCA demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Potential

THNCA has been investigated for its anticancer properties:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), THNCA exhibited cytotoxic effects with IC50 values ranging from 20 to 40 µM. These findings suggest that THNCA may induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

- In Vivo Models : In carrageenan-induced paw edema models in rats, THNCA significantly reduced swelling compared to control groups. The effective dose was found to be around 50 mg/kg .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of THNCA against a panel of pathogens. The results indicated that THNCA was particularly effective against Staphylococcus aureus, with an MIC of 50 µg/mL. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, THNCA was tested on several cancer cell lines. The study reported that THNCA induced significant apoptosis in MCF-7 cells with an IC50 of 25 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 70 |

| A549 | 30 | 65 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid derivatives?

- Methodology : A two-step synthesis involving substitution and hydrolysis is commonly employed for structurally related naphthyridine derivatives. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was synthesized via substitution of halogen atoms followed by acid-catalyzed hydrolysis, achieving high yields under mild conditions . Optimization includes controlling reaction temperatures and minimizing by-products.

- Characterization : Confirm structural integrity using NMR and mass spectrometry (MS) .

Q. What analytical techniques are critical for characterizing this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : For verifying substituent positions and hydrogen environments .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97%) and resolve isomeric impurities .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., exact mass 227.071 for related compounds) .

- Reference Standards : Use CAS-registered compounds (e.g., CAS 103031-30-7) for calibration .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Handling : Avoid skin/eye contact and inhalation of vapors. Use fume hoods, protective gloves, and safety goggles .

- Storage : Store in amber glass bottles under dry, ventilated conditions to prevent degradation .

- Spill Management : Clean spills with inert absorbents (e.g., sand) and dispose via approved chemical waste channels .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Experimental Design :

- Receptor Binding Assays : Use constructs expressing target receptors (e.g., PPARα/β or FABP5) to assess ligand-receptor interactions .

- Cellular Uptake Studies : Radiolabel derivatives (e.g., -tagged) to track intracellular distribution .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorination at position 3) to optimize binding affinity .

- Data Interpretation : Compare IC values across derivatives to identify pharmacophores .

Q. What strategies resolve contradictory data in pharmacological studies of naphthyridine derivatives?

- Orthogonal Validation : Combine HPLC purity data with NMR structural confirmation to rule out impurities causing false activity .

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess compound specificity .

- Computational Modeling : Use molecular docking to predict binding modes and reconcile discrepancies between in vitro and in vivo results .

Q. How can the optical and electronic properties of 1,5-naphthyridine derivatives be leveraged in material science?

- Applications :

- Electroluminescent Materials : Engineer derivatives with extended π-conjugation (e.g., tetramethyl substitutions) for organic light-emitting diodes (OLEDs) .

- Sensors : Functionalize with carboxyl groups for pH-sensitive fluorescence .

- Characterization : UV-Vis spectroscopy and cyclic voltammetry to measure bandgap and redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.